

Application Notes and Protocols for 5-FAM-GpYLPQTV-NH2 Based Assays

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Compound of Interest		
Compound Name:	5-FAM-GpYLPQTV-NH2	
Cat. No.:	B12381327	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the fluorescently labeled peptide, **5-FAM-GPYLPQTV-NH2**, in biochemical assays, primarily focusing on its application as a probe in Fluorescence Polarization (FP) assays for the discovery and characterization of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.

Introduction

The **5-FAM-GPYLPQTV-NH2** peptide is a valuable tool for studying the STAT3 signaling pathway, which is a key regulator of cell growth, differentiation, and survival. Constitutive activation of STAT3 is implicated in a variety of human cancers, making it a critical target for therapeutic intervention. This peptide, labeled with 5-carboxyfluorescein (5-FAM), serves as a high-affinity ligand for the SH2 domain of STAT3. Assays based on this peptide are instrumental in screening for and characterizing small molecule inhibitors that disrupt the STAT3:phosphopeptide interaction, a crucial step in STAT3 activation. The primary application for this probe is in Fluorescence Polarization (FP) assays, a homogeneous technique well-suited for high-throughput screening (HTS)[1][2].

Required Equipment

A comprehensive list of necessary equipment for conducting assays with **5-FAM-GPYLPQTV-NH2** is provided below.



Equipment Category	Specific Instrument/Apparatus	Key Specifications & Notes
Detection	Fluorescence Plate Reader	Must be capable of measuring fluorescence polarization.[3] Requires appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~520-535 nm). [4] Examples include models from manufacturers like Molecular Devices, BMG Labtech, and Agilent.
Fluorescence Spectrophotometer	For more detailed kinetic studies and determination of binding affinities.[5]	
Liquid Handling	Multichannel Pipettes (8 or 12-channel)	For efficient dispensing of reagents into microplates.
Single-channel Pipettes (various volumes)	For precise preparation of stock solutions and serial dilutions.	
Reagent Reservoirs	For use with multichannel pipettes.	_
General Laboratory	Microplates (Black, 96- or 384- well)	Black plates are essential to minimize background fluorescence and light scattering.[1]
Centrifuge	For spinning down reagents and protein preparations.	
Vortex Mixer	For thorough mixing of solutions.	_
pH Meter	For accurate preparation of buffers.	- -



Analytical Balance	For precise weighing of compounds and reagents.
Incubator	For temperature-controlled incubations, typically at room temperature or 37°C.[6]

Experimental Protocols Protocol 1: STAT3 Inhibitor Screening using Fluorescence Polarization

This protocol outlines a method for screening small molecule libraries for inhibitors of the STAT3 SH2 domain using **5-FAM-GpYLPQTV-NH2**.

- 1. Reagent Preparation:
- Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.4.[6]
- 5-FAM-GpYLPQTV-NH2 Stock Solution: Prepare a 10 μM stock solution in DMSO. Store at -20°C.
- Recombinant Human STAT3 Protein Stock Solution: Prepare a stock solution of purified STAT3 protein (e.g., full-length or the SH2 domain) in an appropriate buffer. The final concentration in the assay is typically around 150 nM.[6]
- Test Compound Plate: Prepare serial dilutions of test compounds in DMSO in a separate microplate.
- 2. Assay Procedure:
- Add 2 μL of test compound solution (or DMSO for control wells) to the wells of a black 384well microplate.
- Prepare a STAT3 protein solution in assay buffer at a concentration of 150 nM.
- Add 18 μL of the STAT3 protein solution to each well containing the test compound.



- Incubate the plate at room temperature for 30 minutes with gentle agitation.
- Prepare a 20 nM solution of 5-FAM-GpYLPQTV-NH2 in assay buffer.
- Add 20 μL of the 5-FAM-GPYLPQTV-NH2 solution to each well. The final concentration will be 10 nM.[4]
- Incubate the plate at room temperature for an additional 30 minutes, protected from light.[4]
- Measure the fluorescence polarization of each well using a plate reader with appropriate filters for fluorescein.

3. Data Analysis:

The inhibition of STAT3 binding is calculated as the percentage decrease in fluorescence polarization relative to the controls. The IC50 value, the concentration of inhibitor that causes a 50% reduction in the FP signal, can be determined by fitting the data to a dose-response curve.

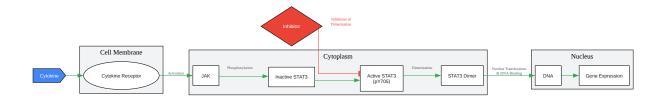
Quantitative Data Summary

The following table summarizes IC50 values for known STAT3 inhibitors obtained using a **5-FAM-GPYLPQTV-NH2** based FP assay. This data can be used as a reference for validating the assay and comparing the potency of novel compounds.

Compound	Target	IC50 (μM)	Reference
S3I-1757	STAT3 SH2 Domain	13.5 ± 0.5	[7]
JKB887	STAT3 SH2 Domain	3.5 - 5.5	[8]
inS3-54	STAT3 DNA-Binding Domain	21.3 ± 6.9	[1]
inS3-54A18	STAT3 DNA-Binding Domain	126 ± 39.7	[1]
Niclosamide	STAT3 DNA-Binding Domain	219 ± 43.4	[1]



Visualizations STAT3 Signaling Pathway and Point of Inhibition

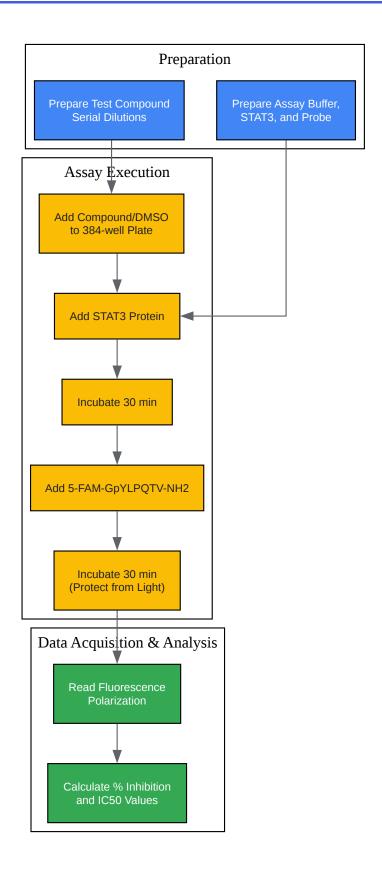


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Caption: STAT3 signaling pathway and the inhibitory action of compounds targeting SH2 domain-mediated dimerization.

Experimental Workflow for STAT3 Inhibitor Screening



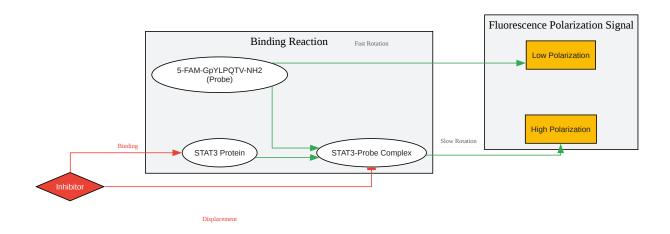


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Caption: A step-by-step workflow for the high-throughput screening of STAT3 inhibitors using a fluorescence polarization assay.

Logical Relationship of Fluorescence Polarization Assay Components



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Caption: The principle of the fluorescence polarization assay for detecting inhibitors of the STAT3:probe interaction.

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